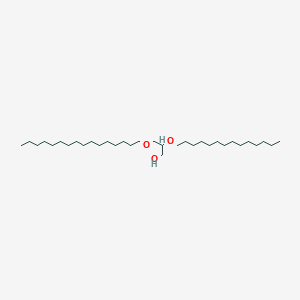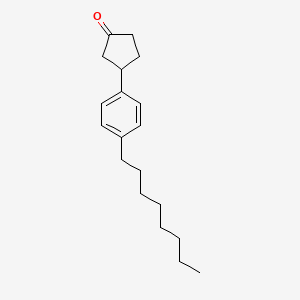
1-(Benzyloxy)-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-2-naphthoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by a naphthalene ring system substituted with a benzyloxy group at the first position and a carboxylic acid group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyloxy-naphthalene-2-carboxylic acid typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce the benzyloxy group at the first position. This can be achieved through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The benzyloxy-naphthalene intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the second position. This can be done using a Grignard reagent followed by carbonation and acidification.
Industrial Production Methods: Industrial production of 1-benzyloxy-naphthalene-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-(Benzyloxy)-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-benzyloxy-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1-Methoxy-naphthalene-2-carboxylic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
2-Benzyloxy-naphthalene-1-carboxylic acid: Isomeric compound with the benzyloxy and carboxylic acid groups swapped.
1-Benzyloxy-naphthalene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness: 1-(Benzyloxy)-2-naphthoic acid is unique due to the specific positioning of the benzyloxy and carboxylic acid groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C18H14O3 |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
1-phenylmethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O3/c19-18(20)16-11-10-14-8-4-5-9-15(14)17(16)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20) |
Clé InChI |
QIZFUOOPZJHIFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=CC3=CC=CC=C32)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-Bis{[2-(trimethylsilyl)ethoxy]methoxy}phenyl)-4-methyl-7-{[2-(trimethylsilyl)ethoxy]methoxy}-2H-1-benzopyran-2-one](/img/structure/B8470699.png)


![2-[2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-8-purinyl]-2-propanol](/img/structure/B8470709.png)



![Methyl 3-{[4-(acetylamino)phenyl]amino}but-2-enoate](/img/structure/B8470733.png)




![Ethyl 3-amino-4-[[3-(dimethylamino)propyl]amino]benzoate](/img/structure/B8470773.png)
